3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride
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Overview
Description
3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride is a chemical compound with a complex structure that includes a difluoromethyl group, a naphthalene ring, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(difluoromethyl)benzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with 1-naphthalen-1-ylethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-(trifluoromethyl)phenyl)-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine;hydrochloride: Another similar compound with slight variations in the substituents.
Uniqueness
The presence of the difluoromethyl group in 3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These properties can make it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C22H24ClF2N |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H23F2N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)25-14-6-8-17-7-4-11-19(15-17)22(23)24;/h2-5,7,9-13,15-16,22,25H,6,8,14H2,1H3;1H |
InChI Key |
QYEYJDCZAJLWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)F.Cl |
Origin of Product |
United States |
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